4-Azido-2-fluorobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3FN4 |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
4-azido-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H3FN4/c8-7-3-6(11-12-10)2-1-5(7)4-9/h1-3H |
InChI Key |
LGKPLZRCHZYXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C#N |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 4 Azido 2 Fluorobenzonitrile
Azide (B81097) Reactivity in Bioorthogonal Transformations
The azide functional group of 4-azido-2-fluorobenzonitrile (B6232581) is a versatile handle for a variety of chemical transformations, particularly those classified as bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The reactivity of the azide is significantly influenced by the electron-withdrawing nature of the fluorine and nitrile substituents on the aromatic ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govrsc.org This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. beilstein-journals.orgrsc.orgnih.gov The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govbeilstein-journals.org
The kinetics of CuAAC reactions are influenced by several factors, including the nature of the monomers, the copper catalyst, the photoinitiator, and the reaction conditions. rsc.org Real-time Fourier transform infrared (FTIR) spectroscopy is a common technique used to monitor the polymerization kinetics in situ. rsc.org For instance, studies on photo-initiated CuAAC polymerizations have shown that the mobility and diffusion of the monomer chains are key factors determining the reaction kinetics. rsc.org The choice of copper(I) source and ligands is also critical for catalytic efficiency. While various copper(I) salts can be used, copper(I) iodide is sometimes avoided due to the potential for forming polynuclear acetylide complexes that can inhibit the catalytic cycle. nih.gov The use of ligands can stabilize the copper(I) catalyst and prevent side reactions. nih.govbeilstein-journals.org
A significant advantage of the CuAAC reaction is its broad substrate scope and high functional group tolerance. beilstein-journals.orgrsc.orgnih.govbeilstein-journals.org The reaction is compatible with a wide array of functional groups, including esters, amides, ethers, and thioethers, making it suitable for complex molecule synthesis and bioconjugation. rsc.orgbeilstein-journals.org This tolerance allows for the direct incorporation of functional handles into the triazole products for further diversification. nih.govbeilstein-journals.org The reaction can be performed in various solvents, including aqueous solutions, which is particularly advantageous for biological applications. beilstein-journals.orgbeilstein-journals.org The chemoselectivity of the CuAAC ensures that the azide and alkyne moieties react specifically with each other, even in the presence of other reactive functional groups. beilstein-journals.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cyclic alkynes. magtech.com.cnd-nb.info The reaction's driving force is the release of ring strain in the cycloalkyne upon reaction with an azide, leading to the formation of a stable triazole. magtech.com.cn This method is particularly valuable for applications in living systems where the toxicity of copper catalysts is a concern. thieme-connect.de
The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn Cyclooctynes are commonly used, and their reactivity can be tuned by modifying their structure. d-nb.info For example, highly strained cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) exhibit rapid reaction rates with azides. nih.gov In contrast, less strained cyclooctynes react much more slowly. nih.gov The electronic nature of the azide also plays a role; electron-deficient aryl azides, such as those with perfluoroaryl groups, can exhibit enhanced reactivity in SPAAC. thieme-connect.de This is attributed to a shift in the reaction mechanism to an inverse-electron-demand pathway. thieme-connect.de
Thioacid/Azide Amidation Reactions
The reaction between azides and thioacids provides a metal-free route to form amide bonds. nsf.gov This transformation is particularly efficient with electron-deficient azides, which show significantly faster kinetics compared to their electron-rich counterparts. nsf.gov This reactivity pattern is opposite to that observed in Staudinger ligation and azide-alkyne cycloadditions. nsf.gov
The mechanism of the thioacid/azide amidation reaction is dependent on the electronic properties of the azide. nih.govresearchgate.net For highly electron-poor azides, such as perfluoroaryl azides, the reaction is proposed to proceed through the initial formation of a linear adduct between the terminal nitrogen of the azide and the sulfur of the thiocarboxylate. nih.govresearchgate.net This intermediate then cyclizes to form a thiatriazoline, which subsequently decomposes to the amide product with the release of nitrogen gas and elemental sulfur. nih.govresearchgate.net
Studies have shown that the reaction of perfluoroaryl azides with thioacids is highly efficient, with fast kinetics, high yields, and good chemoselectivity. nsf.gov The reaction is compatible with various solvents, including polar protic and aprotic media, and even aqueous buffer systems. nsf.gov The presence of an electron-deficient perfluoroaryl group makes the azide highly electrophilic, which enhances its reactivity towards thioacids at room temperature. nsf.gov The reaction conditions can be optimized; for instance, the use of a base like 2,6-lutidine can be necessary for the formation of the amide, and the choice of solvent significantly influences the reaction rate and the formation of byproducts. nsf.gov
Photoreactivity and Nitrene Generation
Photo-Induced Nitrene Formation and its Chemical Consequences
Aryl azides, including this compound, are known to be photoactive compounds. sioc.ac.cn Upon irradiation with light, typically in the UV range, the azide group undergoes photolysis, leading to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive intermediate known as an aryl nitrene. nih.gov This process is a key step in many applications of aryl azides, such as photoaffinity labeling and polymer crosslinking. nih.govsioc.ac.cn
The initially formed nitrene is in a singlet electronic state. slideshare.net Singlet nitrenes are highly electrophilic and can undergo a variety of rapid intramolecular and intermolecular reactions. One of the primary intramolecular pathways for unsubstituted aryl nitrenes is ring expansion to form a highly strained and electrophilic dehydroazepine intermediate. researchgate.net However, the presence of ortho substituents, such as the fluorine atom in this compound, can significantly influence the fate of the singlet nitrene. diva-portal.org The "ortho-fluorine effect" has been proposed to disfavor the ring-expansion pathway, thereby increasing the lifetime of the singlet nitrene and promoting other reactions. diva-portal.org
The singlet nitrene can also undergo intersystem crossing (ISC) to the more stable triplet state. sioc.ac.cn The rate of ISC is influenced by substituents on the aromatic ring. sioc.ac.cn Triplet nitrenes behave as diradicals and typically undergo reactions such as hydrogen atom abstraction or dimerization to form azo compounds. diva-portal.orgrsc.org
The chemical consequences of photo-induced nitrene formation from this compound are diverse and depend on the reaction environment. In the absence of other reactive species, the nitrene may undergo intramolecular reactions. However, in the presence of suitable substrates, intermolecular reactions will predominate. These reactions are the basis for the utility of this compound in various chemical and biological applications.
Insertion and Cycloaddition Reactions of Aryl Nitrenes
The aryl nitrene generated from the photolysis of this compound is a highly reactive species that can participate in a variety of insertion and cycloaddition reactions. rsc.orgnumberanalytics.com These reactions are fundamental to the application of this compound as a photo-crosslinking agent and in the synthesis of complex nitrogen-containing heterocycles. nih.govnih.gov
Insertion Reactions:
Singlet aryl nitrenes are capable of inserting into various types of chemical bonds, most notably C-H and N-H bonds. diva-portal.org The insertion into a C-H bond results in the formation of a new C-N bond, leading to the corresponding secondary amine. This reaction is particularly useful for photoaffinity labeling, where the nitrene generated from a photolabile probe can covalently attach to a target biomolecule, such as a protein. nih.gov The "ortho-fluorine" effect in this compound is thought to enhance the efficiency of these insertion reactions by prolonging the lifetime of the reactive singlet nitrene state. diva-portal.org
Cycloaddition Reactions:
Aryl nitrenes can also undergo cycloaddition reactions with unsaturated systems, such as alkenes and alkynes. The reaction with alkenes typically leads to the formation of aziridines. aakash.ac.in The stereochemistry of the aziridination reaction is dependent on the spin state of the nitrene. Singlet nitrenes generally add to alkenes in a stereospecific manner, while triplet nitrenes react in a non-stereospecific, stepwise fashion. aakash.ac.in
Furthermore, aryl nitrenes can participate in formal cycloaddition reactions with other unsaturated functional groups. For instance, they can react with nitriles to form carbodiimides, although this reaction is less common. nih.gov The diverse reactivity of the aryl nitrene derived from this compound in cycloaddition reactions provides a powerful tool for the synthesis of a variety of heterocyclic compounds. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
Influence of Fluorine and Nitrile Groups on Aromatic Ring Activation
The presence of both a fluorine atom and a nitrile group on the aromatic ring of this compound significantly influences its reactivity towards nucleophilic aromatic substitution (SNAr). Current time information in Powiat rzeszowski, PL.core.ac.uk Both of these substituents act as activating groups for this type of reaction, making the aromatic ring more susceptible to attack by nucleophiles. wikipedia.orglibretexts.org
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.com This effect polarizes the carbon-fluorine bond and withdraws electron density from the entire aromatic ring, particularly from the carbon atom to which it is attached (the ipso-carbon). core.ac.ukstackexchange.com This increased electrophilicity of the ring facilitates the initial attack by a nucleophile, which is typically the rate-determining step in an SNAr reaction. libretexts.orgstackexchange.com Although fluorine is a poor leaving group in SN2 reactions, in SNAr reactions, the strength of the C-F bond is less critical as the departure of the leaving group occurs in a fast, subsequent step after the aromaticity is restored. stackexchange.commasterorganicchemistry.com In fact, for SNAr reactions, the reactivity of halogens is often found to be F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orglibretexts.org
The nitrile group (-CN) is also a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. wikipedia.org The nitrile group exerts both a strong inductive effect and a resonance effect (-M or -R effect). Through resonance, the nitrile group can delocalize the negative charge of the intermediate Meisenheimer complex that is formed upon nucleophilic attack, particularly when the attack occurs at the ortho or para position relative to the nitrile group. wikipedia.orglibretexts.org This stabilization of the intermediate lowers the activation energy of the reaction and thus increases the reaction rate.
Selective Nucleophilic Displacements at the Fluorine Position
In this compound, the fluorine atom is the primary site for nucleophilic displacement in SNAr reactions. core.ac.ukgoogle.comsigmaaldrich.com This selectivity is a consequence of the combined electronic effects of the substituents on the aromatic ring and the inherent reactivity of the carbon-fluorine bond in this context.
The strong electron-withdrawing nature of both the nitrile and azide groups activates the entire aromatic ring towards nucleophilic attack. However, the fluorine atom at the C-2 position is particularly susceptible to displacement. The high electronegativity of fluorine makes the ipso-carbon to which it is attached highly electrophilic and thus a prime target for nucleophiles. stackexchange.com
The general mechanism for the SNAr reaction at the fluorine position involves the addition of a nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile and azide groups. The final step is the elimination of the fluoride (B91410) ion, which restores the aromaticity of the ring and yields the substituted product.
The displacement of fluorine is often favored over other potential leaving groups, such as the azide group, under typical SNAr conditions. This is because the C-F bond, while strong, is highly polarized, and the attack at the carbon atom is the rate-determining step. stackexchange.com The azide group, while also electron-withdrawing, is generally a less favorable leaving group in SNAr reactions compared to halogens in activated systems.
A variety of nucleophiles can be used to displace the fluorine atom in this compound and related 2-fluorobenzonitrile (B118710) derivatives. These include amines, alkoxides, and thiols. acs.orgresearchgate.net The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields and selectivity. For example, the use of polar aprotic solvents like DMF or DMSO can significantly enhance the rate of SNAr reactions. acs.org
The selective displacement of the fluorine atom in this compound provides a versatile method for the synthesis of a wide range of functionalized benzonitrile (B105546) derivatives, which can then be used in further synthetic transformations or as building blocks for more complex molecules. google.comsigmaaldrich.com
Other Significant Chemical Transformations
Beyond its use as a building block in various synthetic applications, this compound undergoes several other significant chemical transformations. These reactions are of particular interest due to their ability to generate unique and often energetic polynitrogen systems, as well as to form imines through well-established reaction pathways. The following subsections will explore these transformations in detail, focusing on the mechanistic aspects and the nature of the resulting products.
The azide functional group in this compound serves as a precursor for the synthesis of high-nitrogen-content molecules. A noteworthy example is the formation of an open-chain heptanitrogen anion (N₇³⁻) through a metal-catalyzed reaction.
Under hydrothermal conditions, the reaction of 4-fluorobenzonitrile (B33359) with sodium azide, in the presence of lead(II) ions as a catalyst, yields an open-chain N₇³⁻ anion. nih.govrsc.org This polynitrogen species is stabilized within a metal-organic framework (MOF). nih.govresearchgate.net The formation of this heptanitrogen anion is significant as it represents a departure from the more common [2+3] cycloaddition reactions between nitriles and azides that typically yield tetrazoles. nih.govacademie-sciences.fr
The proposed mechanism suggests that the Pb²⁺ ion acts as a Lewis acid, activating the azide by coordination. nih.govrsc.org This is in contrast to other transition metal-catalyzed reactions where the nitrile group is activated. nih.gov The activated azide then participates in a process akin to a Ritter reaction to form an amide intermediate, which ultimately leads to the generation of the N₇³⁻ anion. nih.gov
Theoretical calculations and experimental evidence, including FT-IR and single-crystal X-ray diffraction, have confirmed the C₂h symmetry of the N₇³⁻ anion within the MOF structure. nih.govrsc.orgorganic-chemistry.org Thermal analysis has shown that this polynitrogen anion is stable up to 430 °C within the framework and possesses a high energy content of 8.61 kJ g⁻¹. nih.govrsc.orgorganic-chemistry.org
Table 1: Synthesis and Properties of the Heptanitrogen Anion (N₇³⁻)
| Parameter | Details |
| Reactants | 4-Fluorobenzonitrile, Sodium Azide |
| Catalyst | Lead(II) ion (Pb²⁺) |
| Reaction Conditions | Hydrothermal |
| Product | Open-chain Heptanitrogen Anion (N₇³⁻) |
| Stabilization | Within a Metal-Organic Framework (MOF) |
| Anion Symmetry | C₂h |
| Thermal Stability | Stable up to 430 °C (in MOF) |
| Energy Content | 8.61 kJ g⁻¹ |
The Staudinger reaction is a classic and versatile method for the conversion of azides into amines or amides via an iminophosphorane intermediate. researchgate.netwikipedia.org This reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a tertiary phosphine (B1218219), such as triphenylphosphine. alfa-chemistry.comwikipedia.org
The reaction of this compound with a phosphine follows this general mechanism. The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group to form a phosphazide (B1677712) intermediate. organic-chemistry.orgalfa-chemistry.com This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) through a four-membered ring transition state to yield an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.com
Alternatively, the iminophosphorane can react with various electrophiles. For instance, reaction with a carboxylic acid will produce an N-substituted amide. alfa-chemistry.com This variant, known as the Staudinger ligation, is a powerful tool in chemical biology for the formation of amide bonds under mild conditions. researchgate.net While specific studies on the Staudinger ligation of this compound are not extensively detailed, the reactivity of closely related fluoroaryl azides suggests a similar reaction pathway. For example, the reaction of 4-azido-2,3,5,6-tetrafluorobenzonitrile with phosphines has been shown to produce stable iminophosphoranes. rsc.orgresearchgate.net
Table 2: General Scheme of the Staudinger Reaction of this compound
| Step | Reactants | Intermediate/Product | Byproduct |
| 1. Iminophosphorane Formation | This compound + Triphenylphosphine | N-(4-cyano-3-fluorophenyl)iminotriphenylphosphorane | N₂ |
| 2a. Staudinger Reduction (Hydrolysis) | Iminophosphorane + H₂O | 4-Amino-2-fluorobenzonitrile | Triphenylphosphine oxide |
| 2b. Staudinger Ligation (with R-COOH) | Iminophosphorane + Carboxylic Acid | N-(4-cyano-3-fluorophenyl)amide | Triphenylphosphine oxide |
Applications of 4 Azido 2 Fluorobenzonitrile in Chemical Research and Chemical Biology
Development of Bioorthogonal Probes and Labelling Reagents
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The azide (B81097) group on 4-Azido-2-fluorobenzonitrile (B6232581) is a key player in one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition, often termed "click chemistry". sigmaaldrich.com This allows for the precise and stable labeling of biomolecules.
Synthesis of Fluorinated Azide-Functionalized Bioconjugation Tools
The presence of both an azide and a fluorine atom makes this compound an attractive building block for creating specialized bioconjugation reagents. Fluorinated organic azides are valuable for introducing fluorinated groups into biomolecules, which can significantly alter properties such as pKa and binding affinities, offering new avenues in drug design. sigmaaldrich.com The synthesis of such tools often involves leveraging the reactivity of the azide group in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. sigmaaldrich.comnih.govuochb.cz These reactions are highly efficient and specific, forming a stable triazole linkage between the azide-functionalized probe and an alkyne-modified target molecule. nih.gov
The general strategy involves incorporating the this compound moiety into a larger molecular scaffold that may contain other functionalities for detection or targeting. While specific examples detailing the use of this compound are not prevalent, the synthesis of related fluorinated azides has been established. For instance, azidoperfluoroalkanes have been shown to be more reactive in click reactions than their non-fluorinated counterparts, highlighting the potential utility of fluorinated azides in creating bioconjugation tools. uochb.cz The synthesis of related precursors like (4-Cyano-2-fluorophenyl)methanaminium chloride has also been documented, providing pathways to similar structures. acs.org
Table 1: Key Bioorthogonal Reactions Involving Azide Functionality
| Reaction Type | Description | Key Features |
|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.comnih.gov | High efficiency, mild reaction conditions, bioorthogonality. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. acs.org | Avoids the cytotoxicity associated with copper catalysts, suitable for in vivo applications. acs.org |
| Azide Reduction | The azide group can be reduced to an amine, a transformation that can be exploited to unmask a fluorescent signal. researchgate.net | Can be triggered by endogenous cellular thiols or specific reagents. researchgate.net |
Integration into Fluorescent and Spectroscopic Probes
The azide group can function as a fluorescence quencher. nih.gov When an azido-functionalized fluorophore undergoes a bioorthogonal reaction, such as conversion to a triazole, this quenching effect can be eliminated, leading to a significant increase in fluorescence. researchgate.netnih.gov This "turn-on" mechanism is the basis for fluorogenic probes, which are highly advantageous for imaging as they only become fluorescent upon reacting with their target, minimizing background signal. nih.gov
This compound can be incorporated into various dye scaffolds to create such probes. The general design involves linking the this compound unit to a fluorophore core. Before reacting with an alkyne-tagged biomolecule, the probe is in a "dark" state. Upon cycloaddition, the formation of the triazole ring restores the fluorescence of the core dye. While research has focused on azidocoumarins and azidofluoresceins, the principles are broadly applicable. nih.govresearchgate.net The introduction of different substituents, like the electron-withdrawing nitrile group and the fluorine atom, can be used to fine-tune the photophysical properties of the resulting probes. researchgate.net
Radiochemical Synthesis of Fluorine-18 (B77423) Labeled Probes
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). nih.govrsc.org The 110-minute half-life and low positron energy of ¹⁸F make it ideal for clinical imaging. nih.gov A common strategy for creating ¹⁸F-labeled PET tracers is the "building block" approach, where a small molecule is first radiolabeled with ¹⁸F and then conjugated to a larger biomolecule. rsc.org
The structure of this compound is well-suited for this approach. The fluorine atom on the benzene (B151609) ring can be substituted with ¹⁸F via nucleophilic aromatic substitution (SₙAr). The synthesis of related compounds like 4-[¹⁸F]fluorobenzonitrile from 4-nitrobenzonitrile (B1214597) and 4-[¹⁸F]fluorobenzylazide from specialized precursors has been successfully demonstrated. nih.govsnmjournals.orgnih.gov These methods provide a template for the potential radiosynthesis of [¹⁸F]-4-Azido-2-fluorobenzonitrile. Once synthesized, this ¹⁸F-labeled building block could be attached to various targeting vectors (peptides, antibodies, aptamers) via its azide group using click chemistry for PET imaging applications. nih.govnih.gov
Table 2: Examples of ¹⁸F-Labeled Building Blocks and Their Applications
| ¹⁸F-Labeled Building Block | Precursor/Method | Application | Reference(s) |
|---|---|---|---|
| 4-[¹⁸F]Fluorobenzonitrile | Nucleophilic substitution on 4-nitrobenzonitrile. | Precursor for further synthesis, e.g., conversion to 4-[¹⁸F]fluoroacetophenone. | snmjournals.org |
| 4-[¹⁸F]Fluorobenzylazide | Nucleophilic fluorination of a spirocyclic iodonium(III) ylide precursor. | Conjugation with alkyne-modified aptamers for PET imaging of tumors. | nih.govnih.gov |
| [¹⁸F]Fluoroethyl azide ([¹⁸F]FEA) | Nucleophilic substitution on 2-azidoethyl-4-toluenesulfonate. | Widely used for labeling a broad variety of biomolecules via CuAAC. | nih.gov |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Multi-step synthesis from [¹⁸F]fluoride. | Labeling of peptides and proteins at amine residues. | rsc.orgnih.gov |
Photoaffinity Labeling (PAL) Applications
Photoaffinity labeling (PAL) is a powerful technique used to identify and map interactions between biomolecules, particularly protein-ligand interactions. nih.govenamine.net The method relies on a photoreactive group that, upon activation by UV light, forms a highly reactive intermediate capable of creating a covalent bond with nearby molecules. nih.govthermofisher.com Aryl azides, such as the one in this compound, are classic photoreactive groups for PAL. enamine.netthermofisher.com
Design and Synthesis of Photoactivatable Ligands for Biomolecule Interaction Studies
To study a specific protein-ligand interaction, a photoactivatable ligand is designed by incorporating a photoreactive moiety, like the 4-azido-2-fluorobenzoyl group, into the structure of a known ligand. nih.gov This modified ligand retains its ability to bind non-covalently to its target protein. Upon exposure to UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. nih.gov This nitrene can then insert into C-H or N-H bonds or react with nucleophilic amino acid side chains in the protein's binding pocket, forming a stable, covalent bond. researchgate.net
The design of these photoactivatable ligands requires careful consideration to ensure that the addition of the photoreactive group does not disrupt the ligand's binding to its target. The this compound moiety offers a compact and reactive unit for this purpose. The synthesis often involves coupling the corresponding carboxylic acid (e.g., 4-azido-2-fluorobenzoic acid) to an amine or alcohol on the ligand of interest. nih.gov
Elucidation of Protein-Ligand Binding Sites via Photo-Crosslinking
Once a photoactivatable ligand is covalently crosslinked to its target protein, the complex can be isolated and analyzed to identify the exact site of interaction. nih.govmdpi.com This process provides high-resolution information about the ligand's binding pocket. nih.gov
The typical workflow involves several steps:
Binding and Crosslinking: The photoactivatable ligand is incubated with the target protein to allow binding, followed by UV irradiation to induce covalent crosslinking. mdpi.com
Isolation: The covalently labeled protein-ligand complex is separated from the unlabeled protein and excess ligand, often using techniques like SDS-PAGE. nih.gov
Digestion: The isolated protein is enzymatically digested into smaller peptide fragments (e.g., using trypsin).
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry (MS). The peptide fragment that is covalently attached to the photo-crosslinker will have a specific mass shift, allowing for its identification.
Site Identification: Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptide, pinpointing the exact amino acid residue that was crosslinked. mdpi.com
This powerful approach allows researchers to map the binding sites of drugs, natural ligands, and other small molecules on their protein targets, providing crucial insights for drug development and understanding biological function. nih.govbiologiachile.clnih.gov
Table 3: Common Photoreactive Groups Used in Photoaffinity Labeling
| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Characteristics |
|---|---|---|---|
| Aryl Azide | Nitrene | ~260-460 nm (substituent dependent) thermofisher.com | Widely used; nitrophenyl azides can be activated with less damaging long-wave UV light. nih.govthermofisher.com |
| Benzophenone | Triplet Ketyl Radical | ~350-360 nm | Reacts preferentially with C-H bonds; relatively stable to other nucleophiles. researchgate.net |
| Diazirine | Carbene | ~350-380 nm | Small size minimizes perturbation; highly reactive carbene can insert into C-H and O-H bonds. researchgate.net |
Use in Chemoproteomics and Functional Proteomics
Chemoproteomics and functional proteomics are fields dedicated to studying proteins in complex biological systems, often by using small-molecule chemical probes to investigate their function, interactions, and post-translational modifications. uniklinikum-jena.decardiologicomonzino.it The azide group in this compound makes it highly suitable for these applications, primarily through its use in bioorthogonal chemistry.
The most prominent application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov In a typical chemoproteomics workflow, a biological system is treated with a chemical probe containing a terminal alkyne. This probe might be designed to bind to a specific enzyme's active site or be metabolically incorporated into a class of proteins. After the probe has labeled its target proteins, the cell or tissue lysates are treated with an azide-containing reporter tag. This compound can serve as a precursor for such tags. The azide group reacts specifically and efficiently with the alkyne-modified proteins, covalently attaching the benzonitrile (B105546) moiety. nih.gov This reporter tag can then be used for:
Enrichment and Identification: If the tag also includes a handle like biotin, the labeled proteins can be captured and purified using streptavidin affinity chromatography. nih.gov Subsequent analysis by mass spectrometry allows for the identification of the target proteins.
Visualization: If the tag incorporates a fluorescent dye, the labeled proteins can be visualized within cells or on gels, providing information about their localization and abundance.
This methodology, often part of Activity-Based Protein Profiling (ABPP), allows researchers to map enzyme activities and ligand-binding sites across the proteome. nih.govnih.gov The stability and specific reactivity of the azide group ensure that the labeling occurs with high fidelity and minimal side reactions in a complex biological environment. nih.gov
| Technique | Role of Azide Group | Outcome |
| Click Chemistry (CuAAC) | Reacts with alkyne-tagged proteins. nih.gov | Covalent attachment of a reporter molecule. |
| Activity-Based Protein Profiling (ABPP) | Serves as a chemical handle on a probe or reporter. nih.gov | Identification and quantification of active enzymes. nih.gov |
| Photoaffinity Labeling | The aryl azide can form a reactive nitrene upon UV exposure to crosslink with nearby proteins. nsf.gov | Covalent capture of interacting proteins for identification. |
Role as a Versatile Synthetic Building Block
In organic synthesis, the multiple functional groups of this compound allow it to serve as a versatile starting material or intermediate for the creation of more complex molecules.
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental scaffolds in medicinal chemistry and drug discovery. jmchemsci.comsci-hub.se this compound is an excellent precursor for various heterocyclic systems due to the reactivity of its azide and nitrile groups.
Azide Group Reactivity: The azide can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. It can also be converted into a nitrene through thermal or photochemical methods, which can then participate in cyclization reactions.
Nitrile Group Reactivity: The nitrile group is a versatile precursor for nitrogen-containing heterocycles. It can be cyclized with various reagents to form rings such as tetrazoles, pyrimidines, or oxadiazoles. google.comnih.gov
Combined Reactivity: The interplay between the azide, nitrile, and the fluorine-activated ring allows for sequential or one-pot reactions to build complex, fused heterocyclic systems. The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of other functionalities that can subsequently be used in cyclization steps. beilstein-journals.orgresearchgate.net
| Functional Group | Reaction Type | Resulting Heterocycle (Example) |
| Azide (-N₃) | [3+2] Cycloaddition | Triazole |
| Nitrile (-CN) | Cyclization with Sodium Azide | Tetrazole |
| Nitrile (-CN) | Condensation/Cyclization | Pyrimidine, Oxadiazole. google.com |
| Fluoro (-F) / Ring | Nucleophilic Aromatic Substitution followed by Cyclization | Fused heterocycles (e.g., Benzothiazines). researchgate.net |
Beyond its use in forming heterocyclic rings, this compound is a valuable intermediate for constructing advanced organic molecules through various functional group transformations. nsf.gov
The azide and nitrile groups can be converted into other key functionalities, providing synthetic routes that might otherwise be challenging. The electron-withdrawing nature of the nitrile and fluorine groups influences the reactivity of the aromatic ring and the azide.
Key transformations include:
Reduction of Azide: The azide group can be cleanly and selectively reduced to a primary amine (-NH₂). This is a common and powerful transformation, providing access to 2-fluoro-4-aminobenzonitrile and its derivatives. nsf.gov
Transformation of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂), or it can be reduced to a primary amine (-CH₂NH₂). It can also be converted to an aldehyde (-CHO) via reduction and hydrolysis. beilstein-journals.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group in SNAr reactions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles to form ethers, amines, or thioethers, respectively. nsf.govnih.gov
These transformations make the compound a key building block in multi-step syntheses of pharmaceuticals, agrochemicals, and other functional organic materials.
| Initial Functional Group | Reaction | Resulting Functional Group |
| Azide (-N₃) | Reduction (e.g., with H₂/Pd or PPh₃/H₂O) | Amine (-NH₂) |
| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Partial Hydrolysis | Amide (-CONH₂) |
| Nitrile (-CN) | Reduction (e.g., with DIBAL-H) | Aldehyde (-CHO) |
| Fluoro (-F) | Nucleophilic Aromatic Substitution | Ether (-OR), Amine (-NR₂), Thioether (-SR) |
Materials Science Applications
The unique properties of this compound also lend themselves to applications in materials science, particularly for modifying surfaces and creating functional polymers and nanomaterials.
The functionalization of surfaces is critical for creating materials with tailored properties, such as biocompatibility, conductivity, or specific binding capabilities. Aryl azides, including azidobenzonitriles, are widely used as photo-crosslinkers for surface modification. nsf.gov
The process typically involves:
Coating: A solution of the azidobenzonitrile derivative is applied to a substrate (e.g., silicon wafer, polymer film, or metal).
Photoactivation: Upon exposure to UV light, the aryl azide releases nitrogen gas (N₂) and forms a highly reactive aryl nitrene intermediate.
Covalent Attachment: This nitrene can readily insert into C-H, O-H, or N-H bonds present on the surface of the substrate, forming a stable, covalent linkage.
This method provides a robust way to permanently anchor the fluorobenzonitrile moiety to a wide range of materials. The attached layer can alter the surface energy or provide reactive handles (the nitrile group) for further chemical modifications. Perfluoroaryl azides are particularly effective in these applications. nsf.gov
This compound can be incorporated into nanomaterials and polymers to impart specific functions.
Polymer Synthesis and Modification: The azide group can be used in "click" polymerization reactions with di-alkyne monomers to create polytriazoles. Alternatively, it can be grafted onto existing polymers that have been functionalized with alkyne groups. Related compounds like 4-fluorobenzonitrile (B33359) are used as starting materials in the synthesis of monomers for creating biodegradable polyanhydrides. rsc.orgnih.gov These polymers can then be formulated into nanoparticles for applications such as controlled drug delivery. rsc.org
Nanoparticle Functionalization: Pre-formed nanoparticles (e.g., silica, gold, or polymer-based) can be functionalized with this compound. Using the photo-linking strategy described above, a layer of the molecule can be covalently attached to the nanoparticle surface. More commonly, if the nanoparticle surface is modified to bear alkyne groups, the azide on the benzonitrile can be "clicked" onto the surface, providing a highly efficient and specific method for functionalization. This allows for the precise engineering of nanoparticle surfaces for targeted delivery or sensing applications.
Theoretical and Computational Studies on 4 Azido 2 Fluorobenzonitrile
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been instrumental in elucidating the molecular structure of 4-Azido-2-fluorobenzonitrile (B6232581). mdpi.commdpi.com DFT calculations, often performed with functionals like B3LYP and various basis sets, allow for the optimization of the molecule's geometry to its lowest energy state. mdpi.comscirp.org This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Representative DFT-Calculated Structural Parameters for Aromatic Azides and Fluorobenzonitriles
| Parameter | Typical Value (Aromatic Azide) | Typical Value (Fluorobenzonitrile) |
| C-N (azide) bond length | ~1.40 Å | - |
| N-N (azide) bond lengths | ~1.25 Å and ~1.15 Å | - |
| C-F bond length | - | ~1.35 Å |
| C-C (aromatic) bond length | ~1.39 Å | ~1.39 Å |
| C≡N bond length | - | ~1.15 Å |
Note: This table presents typical values based on DFT studies of related compounds and serves as an illustrative example. Actual values for this compound would require specific calculations.
Mechanistic Pathway Analysis using Computational Chemistry
Computational chemistry plays a crucial role in understanding the reaction mechanisms involving this compound. rsc.orgnih.govossila.com These methods allow for the exploration of potential energy surfaces, identification of intermediates, and characterization of transition states, providing a detailed picture of how reactions proceed.
Transition State Characterization and Reaction Barrier Calculations
A key aspect of mechanistic analysis is the characterization of transition states, which are the highest energy points along a reaction coordinate. e3s-conferences.orggithub.io Computational methods, particularly DFT, are used to locate and verify these transition state structures. e3s-conferences.org A true transition state is confirmed by frequency analysis, which should reveal exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
Once a transition state is identified, its energy can be calculated, allowing for the determination of the reaction barrier, also known as the activation energy. github.io This barrier represents the minimum energy required for the reaction to occur. For reactions involving azides, such as cycloadditions, computational studies have been used to calculate activation barriers and explain regioselectivity. mdpi.comnih.gov For example, in the reaction of phenyl azide (B81097) with various dipolarophiles, DFT calculations have successfully reproduced experimental reaction rates and provided insights into the factors controlling reactivity. nih.gov
Solvent Effects on Reaction Energetics
The surrounding solvent can significantly influence the energetics of a reaction. rsc.orgresearchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. scirp.org
Studies on related reactions have shown that solvent polarity can alter reaction rates and even change the reaction mechanism. researchgate.netresearchgate.net For instance, in nucleophilic aromatic substitution (SNAr) reactions, the stability of intermediates like the Meisenheimer complex can be highly dependent on whether the solvent is protic or aprotic. researchgate.net For azido (B1232118) compounds, solvent effects have been shown to influence their vibrational spectra, indicating a significant interaction between the solute and solvent molecules. researchgate.net Therefore, considering solvent effects is crucial for accurately predicting the reaction energetics of this compound in solution.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. myu-group.co.jp Molecular orbital (MO) theory provides a framework for understanding this structure, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. ossila.com These are often referred to as the frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that can be correlated with the molecule's reactivity and stability. ossila.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. myu-group.co.jpresearchgate.net For molecules containing azido and cyano groups, the HOMO is often localized on the azido group and the aromatic ring, while the LUMO is typically associated with the electron-withdrawing cyano group and the aromatic ring. The fluorine atom also influences the electronic structure through its inductive and mesomeric effects.
Table 2: Illustrative HOMO-LUMO Energies and Gap for a Generic Aryl Azide
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 eV |
Note: These are representative values. The actual HOMO and LUMO energies for this compound would depend on the specific computational method and basis set used.
Predictive Modeling for Novel Reactivity and Interactions
Computational chemistry is not only used to explain existing data but also to predict new chemical phenomena. nih.gov By performing calculations on hypothetical reactions or interactions, it is possible to screen for novel reactivity and guide experimental efforts.
For this compound, predictive modeling could be used to explore its potential in various reactions. For example, the reactivity of the azide group in 1,3-dipolar cycloaddition reactions with different alkynes or alkenes could be computationally assessed to predict reaction rates and regioselectivity. nih.gov Similarly, the susceptibility of the aromatic ring to nucleophilic substitution at different positions could be modeled to predict the most likely products.
Furthermore, computational models can be used to design new molecules with tailored properties. By systematically modifying the structure of this compound in silico and calculating the resulting electronic and reactive properties, it is possible to identify new derivatives with enhanced reactivity or specific interaction capabilities for applications in materials science or bioconjugation chemistry. acs.org
Advanced Analytical Spectroscopic Methods for Mechanistic and Structural Investigations of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the conversion of reactants to products and for the unambiguous structural assignment of the resulting molecules. Both ¹H, ¹³C, and ¹⁹F NMR are routinely employed to provide a comprehensive picture of the chemical transformations involving 4-azido-2-fluorobenzonitrile (B6232581) derivatives.
Given the presence of a fluorine atom in the starting material, ¹⁹F NMR spectroscopy is particularly valuable for monitoring reactions involving this compound. magritek.com The fluorine nucleus (¹⁹F) has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. magritek.com Its large chemical shift dispersion minimizes the likelihood of signal overlap, which is a significant advantage when analyzing complex reaction mixtures. magritek.com
In studies involving nucleophilic aromatic substitution (SNAr) reactions, for instance, the disappearance of the ¹⁹F signal corresponding to the starting material and the appearance of new signals at different chemical shifts can be used to track the formation of products and intermediates. magritek.com For example, in the reaction of a similar compound, 1,2-difluoro-4-nitrobenzene, with morpholine, the signals of the fluorine atoms in the starting material decrease over time, while a new peak corresponding to the fluorine in the product appears. magritek.com This allows for real-time kinetic analysis and mechanistic investigation.
The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Therefore, the formation of reaction intermediates that alter the electron density around the fluorine-bearing carbon will result in observable changes in the ¹⁹F NMR spectrum. This technique is crucial for identifying and characterizing transient species that may not be isolable.
Table 1: Representative ¹⁹F NMR Data for Fluorinated Benzonitrile (B105546) Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-Fluorobenzonitrile (B118710) | CDCl₃ | -108.02 |
| 4-Azido-2,3,5,6-tetrafluorobenzonitrile | CDCl₃ | -132.05 (m, 2F), -148.68 (m, 2F) |
| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | CDCl₃ | -138.62 (m, 2F), -150.91 (m, 2F) |
Data sourced from publicly available information for similar compounds. nsf.govumich.edu
¹H and ¹³C NMR spectroscopy are fundamental techniques for the complete structural elucidation of the products derived from this compound. scielo.br These methods provide information on the number and connectivity of hydrogen and carbon atoms in a molecule.
¹H NMR spectra reveal the chemical environment of protons, their multiplicity (splitting pattern), and their relative numbers (integration). The coupling constants (J-values) between adjacent protons provide valuable information about the substitution pattern on the aromatic ring. For derivatives of this compound, the aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns that can be used to confirm the identity of the product.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. In derivatives of this compound, the carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant, which is a definitive diagnostic feature. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the complete connectivity of the molecule. scielo.br
Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Benzonitrile Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.66 | d | 7.8 |
| 7.64 | t | 7.8, 1.8 | |
| 7.31 | t | 8.6, 7.8 | |
| 7.24 | d | 8.6 | |
| ¹³C | 162.5 | d | 250.0 (¹JCF) |
| 134.0 | d | 8.0 (²JCF) | |
| 131.0 | s | ||
| 125.0 | d | 3.0 (³JCF) | |
| 117.0 | d | 20.0 (²JCF) | |
| 115.0 | s |
This is a representative dataset for a 2-fluorobenzonitrile derivative and may not correspond to this compound itself. Data adapted from known spectra of similar structures. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. edinst.commt.com Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.com
For derivatives of this compound, IR and Raman spectroscopy are particularly useful for confirming the presence of the azide (B81097) (–N₃) and nitrile (–C≡N) groups, which have characteristic and strong vibrational absorptions. The asymmetric stretching vibration of the azide group typically appears in the range of 2100–2160 cm⁻¹, while the nitrile stretch is observed around 2220–2260 cm⁻¹. nih.gov The C–F stretching vibration also gives rise to a strong absorption, usually in the region of 1000–1400 cm⁻¹.
These techniques are valuable for monitoring the progress of reactions where these functional groups are consumed or modified. For example, the reduction of the azide group to an amine would result in the disappearance of the strong azide stretch and the appearance of N–H stretching bands around 3300–3500 cm⁻¹. Similarly, the hydrolysis of the nitrile group to a carboxylic acid would lead to the disappearance of the nitrile peak and the appearance of a broad O–H stretch and a C=O stretch.
Raman spectroscopy can be particularly advantageous for analyzing samples in aqueous solution, as water is a weak Raman scatterer. horiba.com It is also highly sensitive to non-polar bonds and can provide information about the crystal lattice structure of solid derivatives. mt.com
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azide (–N₃) | Asymmetric stretch | 2100 - 2160 |
| Nitrile (–C≡N) | Stretch | 2220 - 2260 |
| Carbon-Fluorine (C–F) | Stretch | 1000 - 1400 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Aromatic C–H | Stretch | 3000 - 3100 |
Data compiled from general spectroscopic tables and literature on similar compounds. nih.govbeilstein-journals.org
Mass Spectrometry (MS) for Reaction Progress and Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. waters.com It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nsf.gov
In the context of reactions involving this compound, MS can be used to monitor the reaction progress by detecting the molecular ions of the starting material, intermediates, and products. waters.com This is often done by coupling a mass spectrometer to a chromatography system, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), which separates the components of the reaction mixture before they enter the mass spectrometer. beilstein-journals.orgrsc.org
The molecular ion peak in the mass spectrum of a derivative of this compound will confirm its molecular weight. The isotopic pattern of the molecular ion can also provide clues about the elemental composition of the molecule. For example, the presence of bromine or chlorine atoms would result in a characteristic isotopic signature. Fragmentation patterns observed in the mass spectrum can help to elucidate the structure of the molecule by showing how it breaks apart under ionization.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov
The structural information obtained from X-ray crystallography is invaluable for understanding the stereochemistry and intermolecular interactions of the derivatives. For instance, it can reveal how the molecules pack in the crystal lattice and can identify hydrogen bonding or other non-covalent interactions that may influence the physical properties of the compound. While obtaining suitable crystals can be a challenge, the detailed structural insights provided by this technique are unparalleled. In some cases, the structure of a derivative has been confirmed by single-crystal X-ray diffraction. nih.gov
Future Directions and Emerging Research Avenues
Expansion of Bioorthogonal Reaction Scope
The azide (B81097) group is a cornerstone of bioorthogonal chemistry, valued for its small size, stability, and specific reactivity that is absent in biological systems. nih.gov While 4-Azido-2-fluorobenzonitrile (B6232581) is primarily recognized for its role in photoaffinity labeling, its azide moiety can also participate in a variety of bioorthogonal ligation reactions. This dual functionality is a key area for future exploration.
Emerging research is likely to focus on leveraging the azide for reactions beyond traditional photo-crosslinking, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This highly efficient, copper-free click chemistry reaction is a powerful tool for labeling biomolecules in living systems. nih.govresearchgate.net Future work will likely involve designing this compound derivatives that can first act as photo-crosslinkers to identify binding partners and then undergo SPAAC for subsequent visualization or enrichment of the target molecule. The fluorination pattern of the benzonitrile (B105546) ring could be tuned to modulate the reactivity of the azide in SPAAC reactions.
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) to form an amide bond is another foundational bioorthogonal transformation. nih.govsigmaaldrich.com It offers a robust method for conjugating molecules under physiological conditions. sigmaaldrich.com Researchers may explore the development of probes based on this compound where the Staudinger ligation is used to attach reporter tags or other functional moieties after photo-crosslinking has occurred. hzdr.deraineslab.com The electronic properties imparted by the fluoro and cyano groups could influence the kinetics of the ligation.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Known for its exceptionally fast reaction kinetics, the IEDDA reaction between an electron-poor diene (like a tetrazine) and an electron-rich dienophile is increasingly used for in vivo applications. wikipedia.orgsigmaaldrich.comrsc.org While the azide itself is not a direct participant, its presence on a molecule that also contains a dienophile would create a powerful trifunctional tool. Future research could see the development of molecules incorporating the this compound scaffold alongside a strained alkene or alkyne, enabling a sequence of photo-crosslinking followed by rapid IEDDA ligation for applications like pretargeted imaging. rsc.orgnih.gov
| Reaction | Key Reactants | Key Features | Potential Application with this compound |
|---|---|---|---|
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Copper-free, high biocompatibility, good kinetics. nih.govresearchgate.net | Sequential photo-crosslinking and fluorescent labeling or enrichment. |
| Staudinger Ligation | Azide, Phosphine | Forms a stable amide bond, chemoselective. nih.govsigmaaldrich.comraineslab.com | Post-labeling conjugation of reporter tags or effector molecules. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-poor diene (e.g., tetrazine), electron-rich dienophile | Extremely fast kinetics, excellent for in vivo applications. rsc.orgnih.gov | Development of trifunctional probes combining photolabeling with rapid ligation capabilities. |
Development of Advanced Photoaffinity Probes with Enhanced Specificity
A major challenge in photoaffinity labeling (PAL) is minimizing non-specific labeling of proteins that are abundant but not biologically relevant to the probe. mdpi.com The structure of this compound offers avenues to create next-generation photoaffinity probes (PAPs) with improved performance.
Upon UV activation, the aryl azide in this compound forms a highly reactive nitrene, which can then covalently bind to nearby amino acid residues. mdpi.comnih.gov The short-lived nature of this reactive species is key to its specificity; however, rearrangements can lead to less reactive intermediates and non-specific labeling. mdpi.com Future research will focus on fine-tuning the electronic and steric properties of the aryl azide to enhance the efficiency and specificity of this process.
Key research directions include:
Modulating Nitrene Reactivity: The electron-withdrawing cyano and fluoro groups on the phenyl ring are expected to influence the electrophilicity and lifetime of the photogenerated nitrene. Systematic studies involving analogues with different substitution patterns could lead to "tunable" photo-crosslinkers where the reactivity is optimized for specific biological environments or target classes.
Minimizing Undesired Rearrangements: The singlet nitrene generated from an aryl azide can rearrange into a benzazirine, which can then form a dehydroazepine. This species can react with nucleophiles at a distance, leading to non-specific labeling. mdpi.com Strategic placement of fluorine atoms and other substituents on the aromatic ring could disfavor these rearrangement pathways, thereby increasing the proportion of nitrene that reacts directly with the intended target.
Comparison with Other Photoreactive Groups: While aryl azides are small and useful, other photoreactive groups like benzophenones and diazirines have their own advantages and disadvantages. mdpi.comnih.govnih.gov Benzophenones are activated by longer wavelength UV light, which can reduce cellular damage, while diazirines generate carbenes that can insert into C-H bonds. nih.govnih.govnih.gov Future studies will likely involve creating chimeric probes that incorporate the this compound scaffold alongside these other photoreactive moieties to directly compare their efficacy and specificity in various biological contexts.
Integration into Multi-Functional Chemical Tools
The true potential of this compound lies in its use as a component within more complex, multi-functional chemical probes designed to perform several tasks in a single experiment. nih.govrsc.org These tools integrate target recognition, covalent modification, and reporter/effector functions into one molecule.
An important emerging class of such molecules is Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. symeres.comscilit.commdpi.comnih.gov Photoaffinity-based PROTACs could be developed where a this compound-derived warhead first identifies and covalently binds to the target protein. This would be followed by the action of the E3 ligase-recruiting moiety, leading to irreversible target degradation. This approach could provide a powerful method for validating drug targets and studying protein function. rsc.org
Future research will focus on:
"Clickable" Photoaffinity Probes: Incorporating a bioorthogonal handle, such as a terminal alkyne or a strained alkene, into a probe built from this compound. nih.gov This would create a "clickable" photoaffinity probe. After UV-induced crosslinking to the target protein, a reporter molecule (e.g., a fluorophore or biotin) or an effector molecule (e.g., an E3 ligase recruiter) could be attached via a click reaction like SPAAC. nih.govrsc.org
Bifunctional Degraders: Designing and synthesizing PROTACs and other bifunctional molecules where the this compound moiety serves as the photocrosslinking warhead for the protein of interest. nih.govchoudharylab.com The linker chemistry and the choice of E3 ligase ligand would be critical parameters for optimization. symeres.com
Applications in Next-Generation Materials and Nanotechnology
The reactivity of the azide group makes this compound a valuable synthon for materials science and nanotechnology. The ability to form covalent linkages through either photochemistry or bioorthogonal "click" reactions opens up possibilities for creating novel materials and modifying surfaces with high precision.
Potential applications include:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Azido-2-fluorobenzonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or diazotization-azidation. For example, substituting a nitro or halogen group (e.g., Cl) at the 4-position of 2-fluorobenzonitrile with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .
- Key Considerations : Fluorine's electron-withdrawing effect activates the benzene ring for substitution. Side reactions, such as azide decomposition, can occur under prolonged heating; inert atmospheres (N₂/Ar) improve stability.
Q. How does the azido group in this compound influence its reactivity in click chemistry applications?
- Methodology : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. For instance, reacting with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) yields stable 1,4-disubstituted triazoles .
- Analytical Validation : Monitor reaction progress via TLC (Rf shift) or FT-IR (disappearance of azide peak at ~2100 cm⁻¹).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹⁹F NMR : Identifies fluorine environment (δ ~-110 ppm for 2-fluoro substitution).
- FT-IR : Confirms azide (2100–2150 cm⁻¹) and nitrile (2220–2260 cm⁻¹) stretches.
- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- Reference Data : Compare with PubChem entries for structurally related azides (e.g., 2-Azido-4-fluorobenzonitrile) .
Advanced Research Questions
Q. How can contradictory data on byproduct formation during azidation be resolved?
- Case Study : Discrepancies in yields may arise from competing pathways (e.g., nitrene formation vs. SNAr). For example, using NaN₃ in acidic conditions promotes nitrene intermediates, leading to undesired azo compounds.
- Resolution : Optimize pH (neutral to slightly basic) and use phase-transfer catalysts (e.g., TBAB) to enhance azide nucleophilicity .
Q. What stability challenges does this compound pose under varying storage conditions?
- Findings : Azides are thermally sensitive. Accelerated stability studies show decomposition above 40°C (DSC/TGA data).
- Mitigation : Store at 2–8°C in amber vials with desiccants. Avoid exposure to heavy metals (Cu, Fe) to prevent explosive decomposition .
Q. How does this compound compare to analogs (e.g., 4-Nitro-2-fluorobenzonitrile) in bioorthogonal labeling?
- Comparative Analysis :
| Compound | Reactivity (CuAAC Rate) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| This compound | High (k = 0.8 M⁻¹s⁻¹) | 14 days |
| 4-Nitro-2-fluorobenzonitrile | N/A (non-reactive) | >30 days |
- Implications : The azido derivative is superior for dynamic labeling but requires careful handling .
Q. What protocols ensure safe in vitro handling of this compound in cellular studies?
- Guidelines :
- Use <1 mM concentrations to minimize cytotoxicity.
- Confirm azide stability in cell culture media (e.g., DMEM) via LC-MS; avoid serum-containing media due to copper ions.
- Ethical Compliance : Follow institutional biosafety protocols (e.g., BSL-2 for azide handling) .
Q. How can analytical challenges in quantifying trace azide impurities be addressed?
- Advanced Techniques :
- HPLC-MS/MS : Limits of detection (LOD) <0.1 ppm using C18 columns and ESI⁻ mode.
- Ion Chromatography : Quantifies azide ions (N₃⁻) in hydrolyzed samples.
- Troubleshooting : Mask interfering nitriles with derivatization agents (e.g., hydroxylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
